
PIT-1
Descripción general
Descripción
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de PIT-1 implica la reacción de 3-cloro-2-hidroxi-5-nitroanilina con tioisocianato, seguida de la adición de cloruro de benzoílo. Las condiciones de reacción generalmente incluyen:
Temperatura: Las reacciones generalmente se llevan a cabo a temperatura ambiente.
Solventes: Los solventes comunes utilizados incluyen dimetilsulfóxido y diclorometano.
Catalizadores: No se requieren catalizadores específicos para estas reacciones.
Métodos de producción industrial
La producción industrial de this compound se puede lograr mediante técnicas de síntesis orgánica a gran escala. El proceso involucra:
Reactores por lotes: Utilizando reactores por lotes para controlar con precisión las condiciones de reacción.
Purificación: Empleo de métodos como la recristalización y la cromatografía para purificar el producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
PIT-1 se somete a varios tipos de reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar para formar varios derivados.
Reducción: Las reacciones de reducción pueden modificar el grupo nitro a un grupo amino.
Sustitución: El grupo cloro se puede sustituir con otros grupos funcionales.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de litio y aluminio.
Sustitución: Reactivos como el hidróxido de sodio y el carbonato de potasio facilitan las reacciones de sustitución.
Productos principales
Los productos principales formados a partir de estas reacciones incluyen:
Oxidación: Derivados con grupos funcionales adicionales que contienen oxígeno.
Reducción: Derivados de amino de this compound.
Sustitución: Compuestos con varios grupos funcionales sustituidos que reemplazan al grupo cloro.
Aplicaciones Científicas De Investigación
Developmental Biology
PIT-1 serves as a model for studying pituitary organogenesis. Research has shown that mutations in this compound disrupt the development of pituitary cell types, providing insights into the genetic regulation of endocrine tissues. For example, studies on mutant mice have revealed that loss-of-function mutations lead to deficiencies in GH, PRL, and TSH production .
Key Findings:
- Different segments of the this compound protein mediate distinct developmental events .
- Understanding these mutations helps elucidate broader mechanisms of cell differentiation in mammals.
Endocrine Disorders
This compound is critical for maintaining normal endocrine function. Its dysregulation is implicated in various disorders:
- Hypopituitarism: Patients with anti-PIT-1 antibodies exhibit low levels of GH, PRL, and TSH, indicating an autoimmune component to pituitary dysfunction .
- Congenital Deficiencies: Genetic mutations leading to this compound dysfunction result in combined deficiencies of key hormones necessary for growth and metabolism .
Case Study:
A study reported a patient with anti-PIT-1 hypophysitis post immune checkpoint therapy who displayed significantly reduced hormone levels alongside an atrophic pituitary gland .
Cancer Research
Recent investigations have suggested a role for this compound in tumor biology. The expression of this compound may influence the behavior of certain tumors through its regulatory effects on hormone secretion and cellular proliferation. For instance, understanding how this compound interacts with other transcription factors could reveal pathways involved in tumorigenesis related to endocrine tissues.
Research Insights:
- Studies indicate that this compound may modulate cell proliferation beyond its traditional role as a transcription factor .
Data Tables
Mecanismo De Acción
PIT-1 ejerce sus efectos uniéndose al dominio de homología de pleckstrina de las proteínas involucradas en la vía del trifosfato de fosfatidilinositol-3,4,5. Esta unión inhibe la activación de la vía Akt, que es crucial para la supervivencia y proliferación celular . La inhibición de esta vía conduce a una reducción del crecimiento tumoral y la metástasis .
Comparación Con Compuestos Similares
PIT-1 es único en comparación con otros compuestos similares debido a su objetivo específico de la vía del trifosfato de fosfatidilinositol-3,4,5. Los compuestos similares incluyen:
Wortmannin: Otro inhibidor de la vía de la fosfatidilinositol-3-quinasa, pero con un rango más amplio de objetivos.
LY294002: Un inhibidor de la fosfatidilinositol-3-quinasa con diferentes características de unión.
BKM120: Un inhibidor selectivo de la fosfatidilinositol-3-quinasa, pero con propiedades farmacocinéticas distintas.
This compound destaca por su alta especificidad y efectividad en la inhibición de la vía del trifosfato de fosfatidilinositol-3,4,5, lo que lo convierte en una herramienta valiosa en la investigación científica y las posibles aplicaciones terapéuticas .
Actividad Biológica
PIT-1 (Pituitary-specific transcription factor 1) is a pivotal transcription factor involved in the regulation of hormone expression in the pituitary gland. Its biological activity is crucial for normal endocrine function and has been implicated in various pathological conditions, including pituitary adenomas and autoimmune disorders. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Overview of this compound Function
This compound is essential for the development and function of somatotrophs, lactotrophs, and thyrotrophs in the anterior pituitary gland. It regulates the expression of growth hormone (GH), prolactin (PRL), and thyroid-stimulating hormone (TSH) genes. The activity of this compound is modulated by various factors, including other transcription factors and signaling molecules.
This compound operates through specific protein-protein interactions and binding to promoter regions of target genes. It exhibits synergistic effects with other nuclear receptors such as estrogen receptors (ER) and thyroid hormone receptors (TR), enhancing transcriptional activation at their respective promoters:
- Synergistic Activation : Studies show that this compound can synergistically activate the rPRL promoter when co-expressed with ER, indicating a complex regulatory network in pituitary biology .
- Regulation by Hormones : Ghrelin and growth hormone-releasing peptides (GHRP) have been shown to upregulate this compound expression in pituitary cells, demonstrating its responsiveness to hormonal signals .
Anti-PIT-1 Hypophysitis
A notable case study involved two patients diagnosed with anti-PIT-1 hypophysitis, a rare autoimmune condition characterized by deficiencies in GH, PRL, and TSH due to autoimmunity against this compound. These cases highlight the clinical significance of this compound in maintaining hormonal balance:
- Case 1 : A 79-year-old woman with diffuse large B-cell lymphoma presented with acquired deficiencies in GH, PRL, and TSH.
- Case 2 : An 86-year-old man with multiple metastases exhibited similar hormonal deficiencies .
This condition underscores the importance of this compound not only in normal physiology but also in pathological states.
Research Findings
Recent studies have expanded our understanding of this compound's role in tumor biology:
Plurihormonal Pituitary Adenomas
Research on plurihormonal this compound positive pituitary adenomas (PP1) indicates that these tumors often present as macroadenomas. A single-center study reviewed clinical outcomes for PP1 tumors compared to non-PP1 tumors:
Parameter | PP1 Tumors (n=20) | Non-PP1 Tumors (n=1146) |
---|---|---|
Median Size | >4 cm | Variable |
Rate of Multiple Surgeries | 22.9% | Not specified |
Radiotherapy Treatment Rate | 31.8% | Not specified |
Aggressiveness | No significant difference observed | - |
The study concluded that PP1 tumors did not exhibit more aggressive behavior compared to non-PP1 tumors, challenging previous assumptions about their clinical course .
Role in Cell Proliferation
Another study identified a novel function of this compound critical for cell proliferation and tumor growth. It demonstrated that this compound directly influences cellular signaling pathways associated with tumorigenesis . The findings suggest that targeting this compound could be a potential therapeutic strategy for managing pituitary tumors.
Q & A
Basic Research Questions
Q. Q1. What experimental models are most effective for studying PIT-1’s dual role in somatolactotroph cell proliferation and death?
Methodological Answer:
- Use inducible overexpression and knockdown systems in cell lines (e.g., GH3 rat pituitary cells) to isolate this compound’s dose-dependent effects.
- Employ CRISPR/Cas9 for precise gene editing to avoid off-target interactions seen in antisense RNA (asRNA) approaches .
- Validate results with flow cytometry for proliferation assays and Annexin V staining for apoptosis detection.
Q. Q2. How can this compound expression be reliably quantified in pituitary tumor samples for diagnostic classification?
Methodological Answer:
- Prioritize immunohistochemistry (IHC) with nuclear-specific this compound antibodies, followed by hormonal profiling (GH, PRL, ACTH) to confirm lineage differentiation .
- Use clustering analysis (e.g., hierarchical clustering) to correlate this compound expression levels with tumor subtypes.
Advanced Research Questions
Q. Q3. How do researchers resolve contradictions in this compound’s role as both a pro-survival and pro-apoptotic factor?
Methodological Answer:
- Design dose-response experiments to test thresholds where this compound switches roles. For example:
- Low this compound levels: Assess cell maintenance via qPCR for prolactin/growth hormone genes.
- High this compound levels: Measure caspase-3 activation and mitochondrial membrane potential.
- Compare results across in vitro (cell lines) and in vivo (transgenic mouse models) systems to validate context-dependent effects .
Q. Q4. What statistical frameworks are suitable for analyzing multi-omics data in this compound lineage tumors?
Methodological Answer:
- Integrate RNA-seq, ChIP-seq, and proteomics data using bioinformatics pipelines (e.g., DESeq2 for differential expression, HOMER for motif analysis).
- Apply machine learning (e.g., random forests) to identify this compound co-regulators (e.g., SF-1, T-PIT) from heterogeneous tumor samples .
Q. Q5. How can PICOT frameworks guide translational studies on this compound-targeted therapies?
Methodological Answer:
- Population (P): Patients with this compound-positive PitNETs.
- Intervention (I): Small-molecule inhibitors of this compound (e.g., PIT271).
- Comparison (C): Standard therapies (somatostatin analogs).
- Outcome (O): Tumor volume reduction (MRI) and hormone normalization.
- Time (T): 12-month follow-up.
- Use this framework to design randomized controlled trials (RCTs) and prioritize systematic reviews for evidence synthesis .
Q. Data Contradiction and Validation
Q. Q6. How should researchers address discrepancies between mRNA and protein expression of this compound in pituitary tumors?
Methodological Answer:
- Perform parallel RNA sequencing and mass spectrometry on the same tissue samples.
- Use RNAscope for single-molecule mRNA visualization and IHC for protein localization to confirm spatial discordance .
- Explore post-translational modifications (e.g., phosphorylation) via Western blot with phospho-specific antibodies.
Q. Q7. What controls are essential for validating this compound’s role in vitro versus in vivo models?
Methodological Answer:
- In vitro: Include scramble siRNA and empty vector controls to rule off-target effects.
- In vivo: Use conditional knockout mice (Pit1-Cre) with tamoxifen-inducible systems to temporally regulate this compound expression .
- Validate findings with human primary tumor xenografts in immunodeficient mice.
Q. Methodological Pitfalls and Solutions
Q. Q8. What are common errors in interpreting this compound’s diagnostic utility, and how can they be mitigated?
Methodological Answer:
- Error: Overreliance on IHC without hormonal co-staining.
- Solution: Adopt the "two-step algorithm":
Q. Q9. How can researchers ensure reproducibility in this compound functional studies?
Methodological Answer:
- Deposit raw data (e.g., RNA-seq FASTQ files) in public repositories (NCBI GEO).
- Follow ARRIVE guidelines for animal studies and MIAME standards for microarray experiments .
Q. Emerging Research Directions
Q. Q10. What novel methodologies are advancing this compound research in single-cell contexts?
Methodological Answer:
- Use single-cell RNA-seq to resolve heterogeneity in this compound lineage tumors.
- Apply CUT&Tag for high-resolution mapping of this compound binding sites in rare cell populations .
Propiedades
IUPAC Name |
N-[(3-chloro-2-hydroxy-5-nitrophenyl)carbamothioyl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O4S/c15-10-6-9(18(21)22)7-11(12(10)19)16-14(23)17-13(20)8-4-2-1-3-5-8/h1-7,19H,(H2,16,17,20,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIGXBXPAOGDDIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C(=CC(=C2)[N+](=O)[O-])Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20394812 | |
Record name | N-[(3-chloro-2-hydroxy-5-nitrophenyl)carbamothioyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20394812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53501-41-0 | |
Record name | N-[(3-chloro-2-hydroxy-5-nitrophenyl)carbamothioyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20394812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 53501-41-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.